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molecular formula C5H6ClN3 B1287403 2-(Chloromethyl)pyrimidin-4-amine CAS No. 79651-35-7

2-(Chloromethyl)pyrimidin-4-amine

Cat. No. B1287403
M. Wt: 143.57 g/mol
InChI Key: JWAQENUKTAOJST-UHFFFAOYSA-N
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Patent
US04447441

Procedure details

2-Chloroacrylonitrile (35 ml.) was added in portions over 15 minutes to a solution of chloroacetamidine hydrochloride (55 g.) and triethylamine (120 ml.) in EtOH (250 ml.) cooled to 10°. The temperature was allowed to rise to 40° over 1 hour. The mixture was cooled and filtered and the resulting solution evaporated in vacuo. The residue was taken up in EtOAc (600 ml.) from which a tar precipitated. The solution was treated with decolourising carbon, filtered and evaporated to give 4-amino-2-chloromethylpyrimidine as a brown solid.
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2](=[CH2:5])[C:3]#[N:4].Cl.[Cl:7][CH2:8][C:9]([NH2:11])=[NH:10].C(N(CC)CC)C>CCO>[NH2:4][C:3]1[CH:2]=[CH:5][N:11]=[C:9]([CH2:8][Cl:7])[N:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
35 mL
Type
reactant
Smiles
ClC(C#N)=C
Name
Quantity
55 g
Type
reactant
Smiles
Cl.ClCC(=N)N
Name
Quantity
120 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
250 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 10°
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the resulting solution evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
precipitated
ADDITION
Type
ADDITION
Details
The solution was treated with decolourising carbon
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=NC(=NC=C1)CCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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